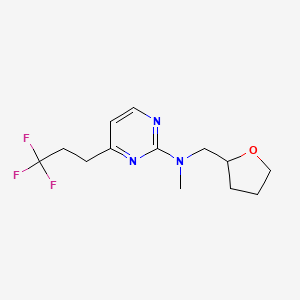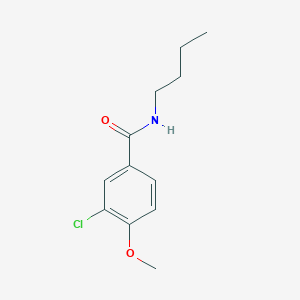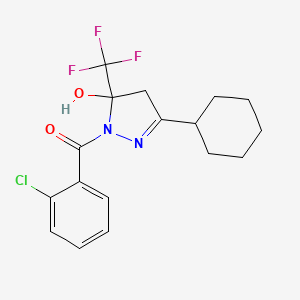
1-(2-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as CCT129202, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CCT129202 has been shown to exhibit promising anti-cancer activity and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of CCT129202 is not fully understood, but it is believed to act by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. CCT129202 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT129202 has been shown to exhibit a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of the NF-κB pathway. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCT129202 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the complex synthesis process and the high cost of the compound may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving CCT129202. One area of interest is the development of new and more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Another area of interest is the identification of new potential therapeutic applications for CCT129202, such as in the treatment of other diseases or conditions beyond cancer. Additionally, further research is needed to fully understand the mechanism of action of CCT129202 and its potential side effects.
Synthesemethoden
CCT129202 can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with trifluoroacetic acid and hydrazine hydrate. The final product is obtained through the cyclization of the intermediate with acetic anhydride and sodium acetate. The synthesis of CCT129202 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CCT129202 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. CCT129202 has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEIQJACCCSYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B5290237.png)

![N-[(3R*,4R*)-1-(3-cyano-2-pyridinyl)-3-hydroxy-4-piperidinyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B5290248.png)
![1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5290255.png)
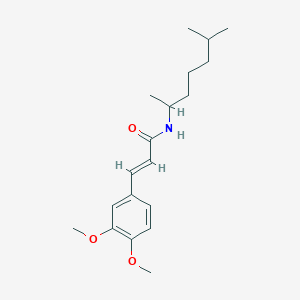
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
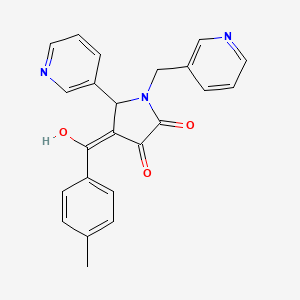
![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)
![1-{4-[2-(3,4-dimethylpiperazin-1-yl)-2-oxoethoxy]phenyl}propan-1-one](/img/structure/B5290291.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(1-phenylethyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5290295.png)
![4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5290305.png)
